4-((Aminocarbonyl)amino)-D-phenylalanine
Overview
Description
4-((Aminocarbonyl)amino)-D-phenylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an aminocarbonyl group attached to the amino acid phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Aminocarbonyl)amino)-D-phenylalanine typically involves the reaction of phenylalanine with an aminocarbonyl reagent under controlled conditions. One common method is the use of carbamoyl chloride in the presence of a base to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-((Aminocarbonyl)amino)-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aminocarbonyl group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
4-((Aminocarbonyl)amino)-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-((Aminocarbonyl)amino)-D-phenylalanine involves its interaction with specific molecular targets in the body. The aminocarbonyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Phenylalanine: The parent amino acid from which 4-((Aminocarbonyl)amino)-D-phenylalanine is derived.
Tyrosine: Another amino acid with a similar structure but different functional groups.
Tryptophan: An amino acid with an indole ring, differing significantly in structure and function.
Uniqueness: this compound is unique due to the presence of the aminocarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2R)-2-amino-3-[4-(carbamoylamino)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c11-8(9(14)15)5-6-1-3-7(4-2-6)13-10(12)16/h1-4,8H,5,11H2,(H,14,15)(H3,12,13,16)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAKYRNNPKFXGS-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1808153-79-8 | |
Record name | 4-((Aminocarbonyl)amino)-D-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1808153798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-((AMINOCARBONYL)AMINO)-D-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY8U4NUZ7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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